molecular formula C12H11NO3S B385508 N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 627487-66-5

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No. B385508
CAS RN: 627487-66-5
M. Wt: 249.29g/mol
InChI Key: CUYRWAZJMNJTTR-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl) compounds are a class of organic compounds that contain a hydroxyethyl group (-CH2-CH2-OH) attached to a nitrogen atom . They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl) compounds typically involves the reaction of an amine with ethylene oxide or 2-chloroethanol . The exact method can vary depending on the specific compound being synthesized .


Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl) compounds can be quite diverse, as the hydroxyethyl group can be attached to a wide variety of different molecular frameworks . The exact structure would depend on the specific compound .


Chemical Reactions Analysis

N-(2-Hydroxyethyl) compounds can participate in a variety of chemical reactions. For example, they can act as ligands in the formation of coordination complexes . They can also undergo reactions with CO2, which has been studied for potential applications in carbon capture .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl) compounds can vary widely depending on the specific compound. Some general properties that many of these compounds share include good solubility in water and a relatively high boiling point .

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, it could be studied for its potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide can be synthesized through the reaction of 2-aminothiophenol and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction yields a yellow crystalline solid that can be purified through recrystallization in ethanol.

Scientific Research Applications

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide has been found to have potential applications in scientific research. It has been studied for its anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.

Safety and Hazards

The safety and hazards associated with N-(2-Hydroxyethyl) compounds can vary widely depending on the specific compound. Some compounds in this class may cause skin and eye irritation, and may be harmful if inhaled or ingested .

properties

IUPAC Name

N-(2-hydroxyethyl)-1-oxoisothiochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-6-5-13-11(15)10-7-8-3-1-2-4-9(8)12(16)17-10/h1-4,7,14H,5-6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYRWAZJMNJTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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